[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and a pyridine ring substituted with chlorine and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the carbamoyl group. The final step involves the coupling of this intermediate with 3-chloro-6-ethoxypyridine-2-carboxylate under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate can be compared with other similar compounds, such as:
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-methoxypyridine-2-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-propoxypyridine-2-carboxylate: Similar structure but with a propoxy group instead of an ethoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-chloro-6-ethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-2-24-14-7-6-12(18)15(20-14)16(23)25-10-13(22)21-17(11-19)8-4-3-5-9-17/h6-7H,2-5,8-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAUOTYMCCJJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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